Product packaging for Fosaprepitant; bis(methylglucamine)(Cat. No.:)

Fosaprepitant; bis(methylglucamine)

Cat. No.: B12435967
M. Wt: 1004.8 g/mol
InChI Key: VRQHBYGYXDWZDL-YDZMDLSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Substance P/Neurokinin-1 (NK1) Receptor System Physiology

The Substance P/neurokinin-1 (NK1) receptor system is a critical component of the nervous system, involved in various physiological processes. nih.gov Substance P is a neuropeptide, a small protein that acts as a neurotransmitter and neuromodulator, and it is widely distributed throughout the central and peripheral nervous systems. nih.govarizona.edu It belongs to the tachykinin family of neuropeptides. jneurology.com The primary receptor for Substance P is the neurokinin-1 (NK1) receptor, a G protein-coupled receptor located on the surface of various cells, including neurons, microglia, and endothelial cells. jneurology.comwikipedia.org

The binding of Substance P to the NK1 receptor triggers a cascade of intracellular signals that mediate a range of biological effects. nih.gov In the brain, this system is particularly concentrated in areas that regulate emesis (the vomiting reflex), such as the nucleus tractus solitarius and the area postrema. jst.go.jpdroracle.ai The release of Substance P can be induced by stressful stimuli, and the intensity of its release is proportional to the intensity and frequency of the stimulation. nih.gov This activation of NK1 receptors in the brain's vomiting center is a key step in initiating the emetic response. droracle.ainih.gov

Beyond its role in emesis, the Substance P/NK1 system is also involved in:

Pain perception: It plays a role in transmitting pain signals in the spinal cord. nih.gov

Neurogenic inflammation: The release of Substance P can lead to inflammation in nervous tissue. jneurology.comresearchgate.net

Emotional and stress responses: The system is implicated in the regulation of affective behavior, stress, and anxiety. arizona.edupsychiatrist.com

The significant role of the Substance P/NK1 receptor pathway in emesis has made it a prime target for the development of antiemetic drugs. jst.go.jpamegroups.org By blocking the binding of Substance P to the NK1 receptor, these antagonist drugs can effectively inhibit the vomiting reflex. droracle.aiamegroups.org

Rationale for Prodrug Development in Pharmaceutical Chemistry

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through a metabolic process. nih.govwikipedia.org This strategy is a cornerstone of modern pharmaceutical development, employed to overcome various undesirable properties of a drug molecule. nih.gov The core rationale behind creating a prodrug is to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.org

Key reasons for developing a prodrug include:

Improving Solubility: Many active drug compounds have poor water solubility, which can limit their formulation options, particularly for intravenous administration. mdpi.com A prodrug can be designed with a more water-soluble chemical group that is later cleaved off in the body to release the active drug. mdpi.com

Enhancing Bioavailability: Poor absorption from the gastrointestinal tract can significantly reduce the effectiveness of an orally administered drug. wikipedia.orgiipseries.org Prodrugs can be designed to be more lipophilic, allowing for better permeation through cell membranes in the gut. iipseries.org

Increasing Stability: Some drugs are chemically unstable and can degrade before reaching their target. iipseries.org A prodrug can protect the active molecule from degradation, ensuring it reaches the site of action intact. iipseries.org

Site-Specific Drug Delivery: Prodrugs can be engineered to be activated by specific enzymes that are more prevalent in the target tissue, thereby concentrating the drug's effect where it is needed most and reducing off-target side effects. digitellinc.com

Improving Patient Compliance: Prodrugs can be used to mask the unpleasant taste or odor of a drug, making it more palatable for patients. iipseries.org

The development of prodrugs has been a highly successful strategy, with a significant percentage of newly approved drugs being prodrugs. nih.govdigitellinc.com This approach allows medicinal chemists to refine and optimize the therapeutic potential of promising drug candidates. nih.gov

Historical Context of Aprepitant (B1667566) and the Development of Fosaprepitant (B1673561); bis(methylglucamine) as an Intravenous Prodrug

Aprepitant was the first neurokinin-1 (NK1) receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV). nih.govnih.gov It represents a significant advancement in antiemetic therapy by targeting the Substance P/NK1 receptor pathway. nih.govnih.gov Aprepitant is effective in preventing both the acute and delayed phases of CINV. nih.gov

Despite its efficacy, the oral formulation of aprepitant presented challenges, particularly its poor water solubility. google.com This made the development of a stable and effective intravenous formulation difficult. nih.gov An intravenous option is highly desirable for patients who are unable to take oral medications due to severe nausea and vomiting. nih.govnih.gov

To address this limitation, scientists at Merck & Co. developed fosaprepitant, a water-soluble prodrug of aprepitant. mdpi.comwikipedia.org Fosaprepitant is a phosphate (B84403) ester of aprepitant. mdpi.com After intravenous administration, ubiquitous enzymes in the body called phosphatases rapidly cleave the phosphate group, converting fosaprepitant into the active drug, aprepitant, typically within 30 minutes. mdpi.comfda.gov

Fosaprepitant was developed as a dimeglumine salt, specifically fosaprepitant; bis(methylglucamine), to further enhance its solubility and stability for intravenous use. google.comdrugbank.com The development of this intravenous prodrug provided a crucial therapeutic alternative for patients who could not tolerate oral aprepitant, ensuring they could still benefit from NK1 receptor antagonist therapy. nih.gov Fosaprepitant was approved for medical use in the United States and the European Union in 2008. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56F7N6O16P B12435967 Fosaprepitant; bis(methylglucamine)

Properties

Molecular Formula

C37H56F7N6O16P

Molecular Weight

1004.8 g/mol

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;;/m1../s1

InChI Key

VRQHBYGYXDWZDL-YDZMDLSASA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

The synthesis of fosaprepitant (B1673561); bis(methylglucamine) is a multi-step process that involves the creation of a complex molecular architecture with precise stereochemical control. The journey from precursor molecules to the final, highly pure active pharmaceutical ingredient is a testament to the advancements in modern synthetic organic chemistry.

Synthetic Pathways for Fosaprepitant; bis(methylglucamine)

The synthesis of aprepitant (B1667566), and by extension fosaprepitant, relies on several key precursor molecules. One of the crucial chiral building blocks is (1R)-[3,5-bis(trifluoromethyl)]phenylethanol, also known as (R)-BTPE. researchgate.net Another critical component is a morpholine (B109124) derivative. The synthesis involves the coupling of these and other fragments to construct the core structure of aprepitant. rhhz.net

A common synthetic route involves the reaction of aprepitant with a phosphorylating agent. A key intermediate in many synthetic pathways is dibenzyl fosaprepitant, which is formed by reacting aprepitant with tetrabenzyl pyrophosphate. google.comgoogle.com This intermediate is then subjected to debenzylation to yield fosaprepitant. google.com

Compound Name Role in Synthesis
AprepitantThe active drug and direct precursor to fosaprepitant. researchgate.net
(1R)-[3,5-bis(trifluoromethyl)]phenylethanol ((R)-BTPE)A key chiral intermediate required for the synthesis. researchgate.net
Tetrabenzyl pyrophosphateA phosphorylating agent used to introduce the phosphate (B84403) group. rhhz.net
Dibenzyl fosaprepitantA key intermediate formed during the phosphorylation step. google.comgoogle.com
N-methyl-D-glucamineThe counter-ion used to form the final salt. hres.ca

The conversion of aprepitant to fosaprepitant is achieved through a phosphorylation reaction. This typically involves reacting aprepitant with a suitable phosphorylating agent, such as tetrabenzyl pyrophosphate, in the presence of a strong base like sodium hexamethyldisilazane (B44280) (NaHMDS). google.com This step introduces the phosphate group onto the triazolone ring of the aprepitant molecule. researchgate.net

Following the phosphorylation, the protecting groups on the phosphate moiety (e.g., benzyl (B1604629) groups) are removed. google.com The resulting fosaprepitant is then reacted with two equivalents of N-methyl-D-glucamine (meglumine) to form the bis(methylglucamine) salt. nih.govresearchgate.net This salt formation is crucial as it significantly enhances the water solubility of the compound, making it suitable for intravenous formulation. nih.gov The reaction is typically carried out in a suitable solvent like methanol. google.com

Significant research has been dedicated to optimizing the synthetic routes for fosaprepitant to maximize yield and ensure high purity. Challenges in the synthesis include controlling the formation of stereoisomers and minimizing process-related impurities. rhhz.netgoogle.com

Structural Characterization of Fosaprepitant; bis(methylglucamine)

The complex three-dimensional structure of fosaprepitant; bis(methylglucamine) is a key determinant of its biological activity and physical properties. Detailed structural elucidation is essential for understanding its mechanism of action and for quality control purposes.

Fosaprepitant possesses three chiral centers, which means it can theoretically exist as eight different stereoisomers (four pairs of enantiomers). rhhz.netnih.gov The desired and biologically active form is the (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine derivative. nih.gov

The stereochemistry of the molecule is crucial for its interaction with the neurokinin-1 (NK1) receptor. nih.gov Therefore, stringent control over the stereochemistry during synthesis is essential to produce the correct isomer. rhhz.net Analytical techniques such as chiral high-performance liquid chromatography (HPLC) are used to separate and identify the different stereoisomers, ensuring the final product contains only the desired one. nih.govresearchgate.net

The fosaprepitant; bis(methylglucamine) salt is a complex assembly of ions held together by electrostatic interactions. The negatively charged phosphate group of fosaprepitant interacts with the positively charged ammonium (B1175870) groups of the two methylglucamine molecules. nih.gov

Impurity Profiling and Control in Drug Substance Manufacturing

The control of impurities in the manufacturing of fosaprepitant dimeglumine, a water-soluble prodrug of aprepitant, is a critical aspect of ensuring its quality, safety, and efficacy. nih.gov The process involves rigorous identification, characterization, and quantification of any related substances and degradation products that may arise during synthesis or storage.

Impurities in fosaprepitant can originate from various sources, including starting materials, intermediates, and degradation of the drug substance itself. synthinkchemicals.com Degradation can occur under stress conditions such as exposure to acid, base, oxidation, heat, and light. nih.gov

A robust high-performance liquid chromatography (HPLC) method has been developed to separate and identify these impurities. researchgate.net The analysis of commercial fosaprepitant dimeglumine has revealed high purity, with known impurities falling below the specified limits. researchgate.net

Some of the identified related substances and degradation products include:

Aprepitant: As fosaprepitant is a prodrug of aprepitant, aprepitant is a key related substance. nih.govhumanjournals.com Its level is carefully controlled within specified limits. fda.gov

Process-Related Impurities: These can include starting materials, by-products, and intermediates from the synthesis process. synthinkchemicals.comgoogle.com Examples include dibenzyl fosaprepitant and other synthetic precursors. google.compharmaffiliates.com

Degradation Products: Forced degradation studies have identified several degradation products. nih.gov These include the desfluoro impurity and the N-oxide of fosaprepitant. pharmaffiliates.comallmpus.com

Stereochemical Impurities: The synthesis can also lead to diastereomers and enantiomers of fosaprepitant, which need to be controlled. allmpus.comsimsonpharma.com

The table below lists some of the known impurities of Fosaprepitant Dimeglumine.

Impurity NameTypeMolecular FormulaMolecular Weight (g/mol)
Aprepitant (Related Substance III)Active Metabolite/DegradantC23H21F7N4O3534.44
Fosaprepitant Dibenzylester ImpurityProcess-RelatedC37H34F7N4O6P794.65
Fosaprepitant Desfluoro Impurity (Impurity E)Degradation ProductC23H23F6N4O6P596.42
Fosaprepitant N-oxideDegradation ProductC23H22F7N4O7P630.41
(R,S,S)-Fosaprepitant (Impurity D)Stereochemical ImpurityC23H22F7N4O6P614.41
ent-Fosaprepitant / (S,R,S)-FosaprepitantStereochemical ImpurityC23H22F7N4O6P614.41
N4-Benzyl Fosaprepitant Acid (Impurity F)Process-RelatedC30H28F7N4O6P704.53

The control of impurities in fosaprepitant dimeglumine drug substance and drug product adheres to the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2). fda.govich.orgeuropa.eu These guidelines provide a framework for the identification, qualification, and setting of acceptance criteria for impurities.

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities in the active pharmaceutical ingredient (API). ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose. ich.org For fosaprepitant, any impurity exceeding the reporting threshold must be documented. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are degradation products of the drug substance or arise from interactions with excipients or the container closure system in the final drug product. ich.orgeuropa.eu The levels of these degradation products are monitored throughout the product's shelf life. fda.gov

The acceptance criteria for impurities are set based on toxicological assessments. ich.org For fosaprepitant, with the exception of its active metabolite aprepitant, other impurities in the drug product are controlled at stringent levels (e.g., ≤0.2%). fda.gov The limit for aprepitant is higher, which is justified by the fact that it is the active moiety formed after administration. humanjournals.comfda.gov

The ICH guidelines mandate that analytical procedures used for impurity profiling must be validated to ensure they are specific, accurate, and precise for the detection and quantification of all potential impurities. ich.org

The accurate quantification of impurities in fosaprepitant requires the development and validation of highly sensitive analytical methods, as well as the availability of certified reference standards. mlcpharmacy.edu.in

Analytical Method Development: Stability-indicating HPLC methods have been developed and validated according to ICH guidelines for the simultaneous determination of fosaprepitant and its related substances. nih.govresearchgate.netresearchgate.net These methods are designed to be specific, linear, accurate, precise, and robust, capable of separating all known impurities from the main compound and from each other. nih.govresearchgate.net Chromatographic conditions, such as the choice of column, mobile phase composition, and detector wavelength, are optimized to achieve the best separation and sensitivity. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for these methods are established to be low enough to detect impurities at levels compliant with ICH guidelines. researchgate.nethumanjournals.com

Analytical Standards: The qualification and use of impurity standards are essential for maintaining pharmaceutical quality and regulatory compliance. synthinkchemicals.com Reference standards for known fosaprepitant impurities are available from various suppliers. pharmaffiliates.comallmpus.comsimsonpharma.compharmaffiliates.com These standards are fully characterized and are used for method validation, system suitability testing, and the accurate quantification of impurities in routine quality control analysis. synthinkchemicals.com These materials can be used as secondary reference standards or working standards after appropriate internal qualification. synthinkchemicals.com

Prodrug Activation and Biotransformation Kinetics

Enzymatic Hydrolysis of Fosaprepitant (B1673561); bis(methylglucamine) to Aprepitant (B1667566)

The conversion of fosaprepitant to aprepitant is an efficient enzymatic process that occurs swiftly following administration. This hydrolysis reaction cleaves the phosphate (B84403) group from the fosaprepitant molecule, yielding the active aprepitant along with phosphate and meglumine.

Characterization of Phosphatase Activity in Prodrug Conversion

The bioactivation of fosaprepitant is mediated by the activity of ubiquitous phosphatase enzymes. nih.gov These enzymes are responsible for hydrolyzing the phosphate ester bond of the prodrug. While specific phosphatase isozymes have not been fully characterized in the literature, the rapid and widespread conversion suggests the involvement of non-specific phosphatases that are broadly distributed throughout the body's tissues. This enzymatic action ensures that the conversion is not reliant on a single metabolic pathway, contributing to the efficiency of aprepitant generation.

Identification of Tissues and Cellular Compartments Involved in Conversion

In vitro studies have demonstrated that the conversion of fosaprepitant to aprepitant is not confined to the liver but occurs in a variety of tissues. nih.gov Investigations using human tissue preparations have confirmed significant metabolic activity in the liver, kidney, lung, and ileum. nih.govbaxterpi.com This broad tissue distribution of converting enzymes indicates that the activation of the prodrug happens in multiple extrahepatic sites. researchgate.net Consequently, plasma concentrations of the parent prodrug, fosaprepitant, decline rapidly after infusion, becoming undetectable within 30 minutes. nih.govbaxterpi.com This widespread conversion capacity minimizes the systemic exposure to the prodrug itself and ensures a rapid onset of the active metabolite.

Kinetics and Mechanisms of Prodrug Conversion in vitro and in vivo (Preclinical Models)

The kinetics of fosaprepitant conversion have been examined in both in vitro and in vivo preclinical settings, revealing a rapid and efficient process.

In vitro : Studies using human liver microsomes show a swift conversion, with only 3% of fosaprepitant remaining after a 15-minute incubation period. nih.gov In contrast, fosaprepitant demonstrates greater stability in human blood, with less than 15% conversion observed over a two-hour incubation. nih.gov This suggests that the primary sites of activation are within tissues rather than the systemic circulation.

In vivo : In preclinical animal models, the administration of intravenous fosaprepitant results in a dose-dependent increase in aprepitant levels. In rats and dogs, a near-proportional increase in aprepitant exposure was seen at lower doses. nih.gov However, at higher doses (e.g., 25 mg/kg in rats and 2 and 32 mg/kg in dogs), non-linear kinetics were observed. nih.gov This nonlinearity is thought to reflect the saturation of aprepitant's own elimination pathways rather than a limitation in the prodrug conversion process. nih.gov

Comparative Bioconversion Dynamics of Fosaprepitant and Aprepitant

The rate and extent of fosaprepitant's conversion to aprepitant show notable differences across various preclinical species, highlighting species-specific metabolic variations.

Rate and Extent of Conversion in Different Preclinical Species

Ex vivo investigations into the conversion of fosaprepitant in the blood of different species have revealed significant variability. The conversion is notably rapid in rats, whereas it is considerably slower in dogs. In human blood, the prodrug is relatively stable. nih.gov

Preclinical SpeciesConversion Half-Life (t½) in Blood (ex vivo)
Rat~30 minutes
Dog>300 minutes
HumanStable (<15% conversion in 2 hours)

Influence of Physiological Factors on Prodrug Activation

The conversion of fosaprepitant appears to be robust and less susceptible to certain physiological variables. Because the hydrolysis is carried out by widely distributed phosphatases in multiple extrahepatic tissues, the process is not expected to be significantly altered by hepatic impairment. researchgate.net This suggests that liver-specific physiological or pathological conditions would not substantially affect the activation of the prodrug. The primary factor influencing the plasma concentration of the resulting aprepitant, particularly at higher doses, appears to be the saturation of aprepitant's own metabolic and elimination pathways, such as metabolism by cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net

Molecular Pharmacology of Aprepitant Active Moiety

Neurokinin-1 Receptor Binding Dynamics

Aprepitant's therapeutic effects are rooted in its specific and high-affinity binding to the NK1 receptor. This interaction has been extensively studied, revealing key insights into its mechanism of action.

Quantitative Receptor Occupancy Studies in Preclinical Models

Preclinical studies using techniques like positron emission tomography (PET) have demonstrated that aprepitant (B1667566) effectively crosses the blood-brain barrier and occupies NK1 receptors in the brain. researchgate.netresearchgate.netdrugbank.comymerdigital.com In animal models, aprepitant has been shown to have a long duration of central activity. medsafe.govt.nz PET imaging in healthy human subjects revealed that both intravenous fosaprepitant (B1673561) and oral aprepitant lead to high and sustained brain NK1 receptor occupancy. nih.gov Specifically, receptor occupancy rates were at or above 97% at 48 hours post-administration for both formulations. nih.gov These studies are crucial in establishing the relationship between drug dosage and target engagement, providing a foundation for its clinical use.

Affinity and Selectivity for Human NK1 Receptors

Aprepitant exhibits a very high affinity for the human NK1 receptor. drugbank.com Radioligand binding assays have determined its inhibitory constant (Ki) to be in the sub-nanomolar range, indicating a strong binding interaction. researchgate.net Specifically, the concentration of aprepitant required to displace 50% of substance P from human NK1 receptors (IC50) is 0.12 nmol/L. researchgate.net

This high affinity is coupled with remarkable selectivity. Aprepitant is significantly more selective for the human NK1 receptor compared to other neurokinin receptors, such as NK2 and NK3. nih.govmdpi.com It is reported to be approximately 3,000-fold more selective for the NK1 receptor over the NK3 receptor and 45,000-fold more selective over the NK2 receptor. nih.govmdpi.com This high degree of selectivity is attributed to specific interactions between the drug molecule and the receptor's binding pocket. nih.gov

ReceptorIC50 (nM) nih.govmdpi.com
Human NK10.1
Human NK3300
Human NK24500

Table 1. Aprepitant's Inhibitory Concentration (IC50) for Neurokinin Receptors

Specificity Profile Against Other Neurotransmitter Receptors

A crucial aspect of aprepitant's pharmacological profile is its lack of significant affinity for other neurotransmitter receptors that are targets for existing antiemetic therapies. drugbank.comjkscience.org Studies have consistently shown that aprepitant has little to no affinity for serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors. researchgate.netresearchgate.netdrugbank.commedsafe.govt.nznih.gov This high specificity minimizes the potential for off-target effects and contributes to its favorable side-effect profile. researchgate.net The selective blockade of NK1 receptors without interfering with other signaling pathways is a key feature of its mechanism. drugbank.com

Signal Transduction Pathways Modulated by NK1 Receptor Antagonism

The binding of aprepitant to the NK1 receptor initiates a cascade of intracellular events, ultimately modulating cellular responses.

G Protein-Coupled Receptor Signaling Cascades

The NK1 receptor is a G protein-coupled receptor (GPCR). ymerdigital.comjkscience.orgnih.gov When its natural ligand, substance P, binds to the receptor, it activates intracellular signaling pathways. Aprepitant, as an antagonist, blocks this activation. researchgate.net By competitively binding to the NK1 receptor, aprepitant prevents substance P from initiating the G protein-coupled signaling cascade. nih.gov This blockade is the fundamental mechanism by which aprepitant exerts its pharmacological effects.

Downstream Molecular and Cellular Responses

The antagonism of the NK1 receptor by aprepitant leads to the inhibition of downstream signaling pathways that are normally activated by substance P. This includes the prevention of the phosphorylation of key signaling molecules like ERK1/2 and Akt. nih.gov By blocking these pathways, aprepitant can inhibit various cellular processes, including those involved in the vomiting reflex. nih.gov

Functional Antagonism of Substance P Activity in Preclinical Models

The ability of aprepitant to functionally antagonize Substance P has been robustly demonstrated in a variety of preclinical models. These studies show that by blocking the NK1 receptor, aprepitant can inhibit both the direct cellular effects of Substance P and the broader physiological consequences, such as neurogenic inflammation.

Inhibition of Ligand-Induced Receptor Activation

Aprepitant's primary action at the molecular level is to competitively block the binding of Substance P to the NK1 receptor. nih.gov This blockade prevents the receptor from being activated and initiating the downstream signaling cascades that lead to a physiological response. patsnap.com The high affinity of aprepitant for the NK1 receptor has been well-documented, making it a potent inhibitor of Substance P's actions.

One of the key downstream events following NK1 receptor activation is the mobilization of intracellular calcium. In preclinical studies using cell lines that express the human NK1 receptor, aprepitant has been shown to effectively inhibit the increase in intracellular calcium that is normally induced by Substance P. This demonstrates a clear, concentration-dependent functional antagonism at the cellular level.

Table 1: Effect of Aprepitant on Substance P-Induced Calcium Mobilization in vitro

Cell Line Expressing hNK1RLigandAprepitant ConcentrationOutcome
VariousSubstance PIncreasing ConcentrationsPotent, concentration-dependent inhibition of intracellular calcium mobilization

This table represents a summary of findings from multiple in vitro studies.

Modulation of Neurogenic Inflammation Pathways in Animal Models

The functional antagonism observed in cellular assays translates to significant anti-inflammatory effects in animal models of neurogenic inflammation. This type of inflammation is driven by the release of neuropeptides like Substance P from sensory nerves.

A key model used to study neurogenic inflammation involves inducing plasma extravasation (leakage of plasma from blood vessels) in rodents, often through chemical irritants like capsaicin (B1668287) or electrical stimulation, which both trigger Substance P release. nih.gov Pre-treatment with aprepitant has been shown to significantly and dose-dependently inhibit this plasma leakage. This effect is attributed to aprepitant blocking NK1 receptors on blood vessels, which prevents Substance P from increasing vascular permeability.

Furthermore, aprepitant has demonstrated efficacy in models of inflammatory pain. For instance, in a carrageenan-induced inflammatory pain model in mice, administration of aprepitant was found to relieve pain behavior and suppress the activation of microglia, which are immune cells in the central nervous system. nih.gov This was associated with a downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.govresearchgate.net Studies have also shown that aprepitant can mitigate cutaneous inflammation and other side effects caused by certain anticancer treatments that elevate Substance P levels. nih.govnih.gov

Table 2: Effects of Aprepitant in Preclinical Models of Neurogenic Inflammation

Animal ModelInflammatory StimulusKey Findings with Aprepitant Administration
RodentCapsaicin-induced plasma extravasationDose-dependent inhibition of plasma leakage
MouseCarrageenan-induced inflammatory painAlleviation of pain behavior, suppression of microglial activation, and reduction of pro-inflammatory cytokines. nih.gov
RatErlotinib-induced cutaneous inflammationSignificant mitigation of skin lesions and reduction of skin SP-receptors. nih.gov

These preclinical findings underscore the potent functional antagonism of aprepitant against Substance P-mediated effects, providing a strong basis for its therapeutic applications.

Pharmacokinetic Characterization in Preclinical Systems

Absorption and Distribution Profiles of Fosaprepitant (B1673561) and Aprepitant (B1667566)

Systemic Exposure and Bioavailability Following Parenteral Administration (Preclinical)

Following intravenous administration, fosaprepitant is rapidly converted to aprepitant. fda.gov In preclinical studies involving rats and dogs, intravenous administration of fosaprepitant resulted in a nearly proportional increase in aprepitant exposure at lower doses (1 and 8 mg/kg in rats, and 0.2 mg/kg in dogs). This rapid conversion is a key feature of the prodrug, ensuring that the active compound, aprepitant, becomes systemically available to exert its antiemetic effects. nih.gov The bioavailability of aprepitant is nearly 100% following intravenous administration of fosaprepitant, bypassing the challenges of low aqueous solubility and first-pass metabolism associated with oral aprepitant. aponvie.com

Tissue Distribution Patterns of Prodrug and Active Metabolite in Animal Models

Preclinical data indicate that fosaprepitant itself does not distribute significantly into tissues. nih.gov This is attributed to its chemical properties, which favor its retention within the systemic circulation until its conversion to aprepitant. researchgate.net The active metabolite, aprepitant, however, exhibits a large volume of distribution, estimated to be approximately 70 L, suggesting extensive distribution into various tissues throughout the body. nih.govnih.gov This wide distribution contributes to its prolonged duration of action. nih.gov

Protein Binding Characteristics of Aprepitant

Aprepitant is highly bound to plasma proteins, with a binding affinity greater than 95%. nih.govnih.govnih.gov This high degree of protein binding is a significant pharmacokinetic characteristic that influences its distribution and elimination. The extensive binding restricts the amount of free, unbound drug available to interact with target receptors at any given time, but also serves as a reservoir, contributing to its sustained therapeutic effect.

Blood-Brain Barrier Permeation of Aprepitant (and lack thereof for Fosaprepitant)

A critical aspect of aprepitant's mechanism of action is its ability to cross the blood-brain barrier and engage with NK1 receptors in the central nervous system. nih.govnih.gov Animal and human positron emission tomography (PET) studies have confirmed that aprepitant effectively penetrates the blood-brain barrier and occupies these central receptors. drugbank.comcancer.gov This central activity is crucial for its efficacy in preventing the vomiting reflex. nih.gov Conversely, fosaprepitant, due to its charge and size, is not predicted to cross the blood-brain barrier. nih.govresearchgate.net Its antiemetic effects are therefore mediated entirely by its conversion to the centrally-acting aprepitant. nih.gov

Metabolism of Aprepitant

Identification of Primary Metabolic Pathways: Cytochrome P450 System (CYP3A4, CYP1A2, CYP2C19)

The metabolism of aprepitant is extensive and primarily occurs in the liver. The major enzyme responsible for its biotransformation is cytochrome P450 3A4 (CYP3A4). nih.govnih.govnih.gov In addition to CYP3A4, minor metabolic contributions are made by CYP1A2 and CYP2C19. nih.govdrugbank.comnih.gov The metabolism of aprepitant results in the formation of several metabolites, which are considered to be only weakly active. drugbank.com It is important to note that aprepitant itself can act as a moderate inhibitor and an inducer of CYP3A4, and also an inducer of CYP2C9, which can lead to potential drug-drug interactions. nih.govnih.gov

Characterization of Metabolites and their Pharmacological Activity

In preclinical studies involving rats and dogs, aprepitant was the primary component found in plasma during the initial hours (up to 8 hours) after administration. nih.govresearchgate.net The plasma metabolite profiles of aprepitant were qualitatively similar between these species. nih.govresearchgate.net

Several oxidative metabolites of aprepitant have been identified, resulting from processes such as N-dealkylation, oxidation, and the opening of the morpholine (B109124) ring. nih.govresearchgate.net While seven distinct metabolites of aprepitant have been detected in human plasma, they all exhibit weak pharmacological activity. drugbank.com The primary metabolic pathways for aprepitant involve CYP3A4, with minor contributions from CYP1A2 and CYP2C19. drugbank.comnih.gov

Glucuronidation has been identified as a significant metabolic and excretory pathway for aprepitant in both rats and dogs. nih.govresearchgate.net An acid-labile glucuronide of aprepitant was found to constitute approximately 18% of an oral dose in the bile of rats. nih.govresearchgate.net The instability of this glucuronide, combined with its presence in bile but not in feces, points to the potential for enterohepatic circulation of aprepitant through this conjugate. nih.govresearchgate.net

In dogs, the glucuronide of aprepitant, along with four other glucuronides derived from phase I metabolites, were major components in the bile. nih.govresearchgate.net Collectively, these accounted for about 14% of the radioactive dose in the 4 to 24-hour period following intravenous administration. nih.govresearchgate.net

The major metabolites identified in the urine of both rats and dogs were two highly polar carboxylic acids: 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid. nih.govresearchgate.net

Table 1: Major Metabolites of Aprepitant in Preclinical Species

Metabolite TypeLocation FoundSpecies
Oxidative MetabolitesPlasmaRats, Dogs
Aprepitant GlucuronideBileRats, Dogs
Phase I Metabolite GlucuronidesBileDogs
4-fluoro-alpha-hydroxybenzeneacetic acidUrineRats, Dogs
4-fluoro-alpha-oxobenzeneacetic acidUrineRats, Dogs

In vitro Metabolic Stability and Metabolite Profiling in Hepatic Systems

In vitro studies using liver-derived systems are crucial for assessing the metabolic stability of new chemical entities. thermofisher.com Intact hepatocytes, containing both Phase I and Phase II enzymes, are considered a prime model system for studying drug disposition. thermofisher.comevotec.com

The metabolic stability of a compound is determined by the percentage of the parent compound that is lost over time in a metabolically active test system, such as liver microsomes or hepatocytes. springernature.com For aprepitant, metabolism is primarily mediated by CYP3A4. drugbank.com

Metabolite profiling in hepatic systems helps to identify the metabolic pathways of a drug. nih.govyoutube.com For aprepitant, in vitro studies have confirmed that it is extensively metabolized. researchgate.net The use of cryopreserved hepatocytes, which retain enzymatic activities similar to fresh hepatocytes, has become a standard for these types of studies. thermofisher.comnih.gov

Excretion Pathways of Aprepitant and its Metabolites

Renal and Biliary Excretion Routes

Studies in rats and dogs have shown that aprepitant is extensively metabolized, with no unchanged parent drug detected in the urine of either species. nih.govresearchgate.net The primary route for the elimination of drug-related radioactivity following administration of [14C]aprepitant was through biliary excretion in rats. nih.govresearchgate.net In dogs, elimination occurred through both biliary and urinary excretion. nih.govresearchgate.net

In rats, the biliary excretion of paracetamol, another compound, has been shown to be dose-dependent. nih.gov Following a non-hepatotoxic oral dose, only a small percentage was excreted in the bile, while the majority was found in the urine. nih.gov Conversely, after a hepatotoxic dose, biliary excretion increased while renal elimination decreased. nih.gov

The predominant drug-related substances found in the urine of both rats and dogs were two very polar carboxylic acids. nih.govresearchgate.net

Mass Balance Studies in Animal Models

Mass balance studies using radiolabeled compounds are a standard part of drug development to determine the total fate of a drug and its metabolites. nih.gov In studies with [14C]aprepitant in rats and dogs, the elimination of radioactivity was primarily through feces (via biliary excretion) in rats, and through both feces and urine in dogs. nih.govresearchgate.net

A retrospective analysis of mass balance studies for numerous compounds found that the mean recovery of radiolabel was generally higher in rats and dogs compared to humans. nih.gov It was noted that when the circulating half-life of total radioactivity is long (greater than 50 hours), the recovery tends to be lower. nih.gov For rezafungin, another drug, fecal excretion was the main route of elimination in rats, monkeys, and humans, with high total recovery rates in the animal models. cidara.com

Pharmacokinetic Modeling and Simulation in Preclinical Species

Non-linear Pharmacokinetics and Dose-dependent Effects

Aprepitant exhibits non-linear pharmacokinetics. nih.govnih.gov Following intravenous administration of fosaprepitant in rats and dogs, a nearly proportional increase in aprepitant levels was observed at lower doses. nih.gov However, at higher doses (25 mg/kg in rats, and 2 and 32 mg/kg in dogs), non-linear kinetics were observed for the increase in the area under the curve (AUC) values of aprepitant. nih.gov This suggests a saturation of the elimination pathways for aprepitant at these higher doses. nih.gov

The non-linear pharmacokinetics of aprepitant are also evident in the greater-than-dose-proportional increase in AUC between different oral doses. fda.gov For example, a 26% greater-than-dose-proportional increase in AUC was seen between 80-mg and 125-mg single doses. fda.gov This non-linearity can be attributed to several factors, including auto-induction leading to non-linear metabolism and poor solubility causing non-linear absorption. mdpi.com

Population Pharmacokinetic Approaches for Animal Data

Population pharmacokinetic (PK) modeling is a powerful statistical method used to analyze pharmacokinetic data, particularly from sparse or unbalanced datasets that are common in preclinical and clinical studies. This approach, often utilizing nonlinear mixed-effects (NLME) modeling, allows for the characterization of drug concentration-time profiles and the identification of sources of variability in pharmacokinetic parameters within a study population. nih.govworktribe.com

In the context of preclinical studies, population PK approaches can be used to:

Simultaneously model data from multiple studies, different dosing routes, and various administration schedules. frontiersin.org

Quantify both the typical pharmacokinetic parameters in a population (fixed effects) and the variability between individuals (random effects). worktribe.com

Identify covariates, such as body weight, age, sex, or species-specific physiological factors, that contribute to the observed pharmacokinetic variability. nih.gov

Optimize dosing regimens and support the extrapolation of data from animal models to humans. novartis.com

The general process of a population PK analysis involves several key steps. Initially, an exploratory data analysis is conducted to visualize the data and inform the selection of a structural pharmacokinetic model (e.g., one-compartment, two-compartment model). Subsequently, a statistical model is developed to describe the random variability in the data. Finally, the influence of various covariates on the pharmacokinetic parameters is investigated. Software such as NONMEM (Nonlinear Mixed-Effects Modeling) is commonly used for these analyses. nih.govnih.gov

While specific population pharmacokinetic models for fosaprepitant in preclinical species are not publicly available, the principles of this methodology are well-established in veterinary pharmacology. nih.gov For instance, a population PK model was developed for aprepitant in pediatric patients, where some subjects received intravenous fosaprepitant. nih.gov In this study, it was assumed that fosaprepitant was instantly and completely converted to aprepitant. The final model was a two-compartment model with linear elimination and first-order absorption, incorporating allometric scaling for clearance and volume parameters based on body weight. nih.gov This type of modeling approach would be directly applicable to data from preclinical animal studies.

Preclinical Pharmacokinetic Findings for Aprepitant

Preclinical studies in rats and dogs have been instrumental in elucidating the pharmacokinetic profile of aprepitant, the active form of fosaprepitant.

Absorption and Distribution: Following oral administration, aprepitant is rapidly absorbed in rats, mice, and ferrets, with maximum plasma concentrations being reached within 2 to 4 hours. fda.gov However, evidence of saturable absorption has been observed in rats and mice at higher doses. fda.gov Aprepitant is highly bound to plasma proteins (greater than 98%) in rats, dogs, and humans. fda.gov Animal studies have also shown that aprepitant can cross the placenta and is excreted in the milk of lactating rats. fda.gov

Metabolism and Excretion: Aprepitant undergoes extensive metabolism in both rats and dogs, with N-dealkylation being a major metabolic pathway. fda.govnih.gov The metabolic profiles of aprepitant are qualitatively similar between rats, dogs, and humans. fda.gov Glucuronidation is also a significant metabolic and excretory pathway in both rats and dogs. nih.gov In rats, the primary route of elimination for drug-related radioactivity is through biliary excretion, whereas in dogs, both biliary and urinary excretion are important. nih.gov

The table below summarizes some of the key findings from preclinical pharmacokinetic studies of aprepitant.

SpeciesKey FindingsReference
Rats- Rapid oral absorption (Tmax 2-4 hours) - Saturable absorption at high doses - High plasma protein binding (>98%) - Extensive metabolism, primarily via N-dealkylation and glucuronidation - Elimination mainly through biliary excretion fda.govnih.gov
Dogs- High plasma protein binding (>98%) - Extensive metabolism, qualitatively similar to rats and humans - Glucuronidation is a major metabolic pathway - Elimination via both biliary and urinary excretion fda.govnih.gov
Mice- Rapid oral absorption (Tmax 2-4 hours) - Saturable absorption at high doses fda.gov
Ferrets- Rapid oral absorption (Tmax 2-4 hours) fda.gov

Interactive Data Table: Preclinical Pharmacokinetic Observations of Aprepitant

Generated html

Mechanisms of Drug Drug Interactions

Modulation of Cytochrome P450 Isoenzymes by Aprepitant (B1667566) and Fosaprepitant (B1673561)

The primary mechanism through which fosaprepitant and its active form, aprepitant, exert their drug-drug interactions is by modulating the activity of cytochrome P450 enzymes, which are crucial for the metabolism of a wide array of drugs.

Aprepitant exhibits a complex, dual effect on CYP3A4 activity, acting as both an inhibitor and an inducer. nih.govfda.gov In the initial phase of administration, aprepitant acts as a weak to moderate inhibitor of CYP3A4. nih.govfda.gov This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP3A4, potentially heightening their therapeutic effects or risk of toxicity. fda.gov For instance, the co-administration of aprepitant with the sensitive CYP3A4 substrate midazolam resulted in a significant increase in the area under the plasma concentration-time curve (AUC) of midazolam. fda.govfda.gov

Conversely, with more prolonged administration, aprepitant demonstrates an inductive effect on CYP3A4. fda.gov This induction can accelerate the metabolism of CYP3A4 substrates, potentially reducing their efficacy. fda.gov The mechanism underlying this shift from inhibition to induction is thought to involve the metabolite of aprepitant, L-755446, which is a more potent inducer of CYP3A4 than the parent compound. nih.gov This dual action necessitates careful consideration of the timing and duration of aprepitant therapy in relation to other medications.

Aprepitant is also known to be an inducer of CYP2C9. nih.govnih.gov This induction can enhance the metabolism of drugs that are substrates for this enzyme, leading to decreased plasma concentrations and potentially reduced efficacy. A notable example of this interaction is with warfarin (B611796), a CYP2C9 substrate. Co-administration of aprepitant can lead to a decrease in the International Normalized Ratio (INR), a measure of blood clotting time, necessitating closer monitoring for patients on chronic warfarin therapy. rxlist.commedscape.com

While the most significant interactions of aprepitant involve CYP3A4 and CYP2C9, there is evidence of minor metabolism by CYP1A2 and CYP2C19. nih.gov However, clinically significant interactions with substrates of these enzymes are less common. Studies have shown that aprepitant does not significantly inhibit the metabolism of drugs that are substrates for CYP2D6. fda.gov

Interaction with Drug Transport Systems (e.g., P-glycoprotein)

In vitro studies have indicated that aprepitant is a substrate and an inhibitor of the P-glycoprotein (P-gp) transport system. fda.gov P-glycoprotein is an efflux transporter that plays a role in the absorption and distribution of many drugs. However, in vivo studies have not demonstrated a clinically significant effect of aprepitant on P-gp mediated transport. For example, the pharmacokinetics of digoxin, a known P-gp substrate, were not altered when co-administered with aprepitant. fda.gov

Mechanistic Studies of Pharmacokinetic Interactions with Co-administered Compounds

The modulatory effects of fosaprepitant and aprepitant on CYP enzymes have been investigated in numerous studies with various co-administered drugs.

The inhibition of CYP3A4 by aprepitant can lead to clinically significant increases in the plasma concentrations of various CYP3A4 substrates.

Corticosteroids: Co-administration of aprepitant with dexamethasone (B1670325) and methylprednisolone (B1676475), both CYP3A4 substrates, results in increased plasma concentrations of these corticosteroids. rxlist.comdrugs.com This necessitates a dose reduction of the corticosteroid to avoid potential side effects. rxlist.comdrugs.com For instance, the AUC of dexamethasone was found to increase by 2.2-fold when given with aprepitant. drugs.com

Benzodiazepines: Increased exposure to benzodiazepines metabolized by CYP3A4, such as midazolam, alprazolam, and triazolam, can occur when co-administered with aprepitant, potentially increasing the risk of adverse reactions. baxterpi.comrxlist.com A single intravenous dose of fosaprepitant increased the AUC of oral midazolam by approximately 1.8-fold. fda.gov

Antineoplastics: Several antineoplastic agents are metabolized by CYP3A4, and their co-administration with aprepitant can lead to increased plasma levels. nih.govfda.gov Clinically significant pharmacokinetic interactions have been identified with bosutinib, cabazitaxel, and cyclophosphamide. nih.govnih.govsimul-europe.com For example, ifosfamide-induced neurotoxicity has been reported after co-administration with fosaprepitant. baxterpi.com

Opioids: The metabolism of certain opioids, such as oxycodone, is mediated by CYP3A4. researchgate.netresearchgate.net Co-administration with aprepitant can result in elevated plasma levels of these opioids, potentially increasing the risk of respiratory depression and other adverse effects. nih.gov

The following interactive table summarizes research findings on the interaction of aprepitant/fosaprepitant with various CYP3A4 substrates.

Co-administered DrugMajor CYP450 Metabolic PathwayEffect of Aprepitant/Fosaprepitant Co-administration
Dexamethasone CYP3A4Increased plasma concentrations. rxlist.comdrugs.com
Methylprednisolone CYP3A4Increased plasma concentrations. rxlist.comdrugs.com
Midazolam CYP3A4Increased plasma concentrations. baxterpi.comfda.gov
Alprazolam CYP3A4Potential for increased plasma concentrations. baxterpi.com
Triazolam CYP3A4Potential for increased plasma concentrations. baxterpi.com
Bosutinib CYP3A4Clinically significant pharmacokinetic interaction. nih.govnih.govsimul-europe.com
Cabazitaxel CYP3A4Clinically significant pharmacokinetic interaction. nih.govnih.govsimul-europe.com
Cyclophosphamide CYP3A4Clinically significant pharmacokinetic interaction. nih.govnih.govsimul-europe.comresearchgate.net
Ifosfamide CYP3A4Potential for increased toxicity (neurotoxicity). baxterpi.comresearchgate.net
Oxycodone CYP3A4Increased plasma concentrations. nih.govnih.govresearchgate.net

Impact on Substrates of CYP2C9 (e.g., specific anticoagulants)

Aprepitant's induction of CYP2C9 can lead to clinically significant interactions with drugs that are metabolized by this enzyme. A notable example is the interaction with certain oral anticoagulants, such as warfarin.

The co-administration of fosaprepitant or aprepitant with warfarin, a CYP2C9 substrate, may lead to a clinically significant decrease in the International Normalized Ratio (INR), a measure of blood coagulation. researchgate.net The mechanism behind this interaction is the induction of CYP2C9 by aprepitant, which accelerates the metabolism of the S(-)-enantiomer of warfarin, the more potent of its two forms. researchgate.net

Clinical studies have demonstrated this effect. In healthy subjects on chronic warfarin therapy, a standard three-day oral aprepitant regimen resulted in a 34% decrease in the trough concentration of S(-)-warfarin and a 14% decrease in the INR, observed five days after the completion of aprepitant dosing. researchgate.net Consequently, for patients on chronic warfarin therapy, close monitoring of their INR is recommended for the two-week period, particularly between 7 and 10 days, following the initiation of fosaprepitant with each cycle of chemotherapy. researchgate.net

Table 1: Interaction between Fosaprepitant/Aprepitant and Warfarin

Interacting Drug Affected Drug Mechanism of Interaction Clinical Consequence Management Recommendation
Fosaprepitant/Aprepitant Warfarin Induction of CYP2C9 by aprepitant, leading to increased metabolism of S(-)-warfarin. Decrease in INR, indicating reduced anticoagulant effect. Close monitoring of INR for two weeks following initiation of fosaprepitant.

While the interaction with warfarin is well-documented, the potential for interactions with other oral anticoagulants metabolized by CYP2C9 exists, though specific clinical data may be more limited. A theoretical interaction between aprepitant and the direct oral anticoagulants (DOACs) rivaroxaban (B1684504) and apixaban (B1684502) has been noted, which could potentially alter their serum concentrations. researchgate.net

Complex Interaction Profiles (e.g., dual inhibition/induction)

Aprepitant exhibits a complex interaction profile characterized by both inhibition and induction of CYP enzymes, a phenomenon that can vary depending on the timing of administration. njmonline.nl It acts as a moderate inhibitor of CYP3A4 and an inducer of both CYP2C9 and, to a lesser extent, CYP3A4. njmonline.nl

The inhibitory effect on CYP3A4 is more prominent during the initial days of administration. njmonline.nl This can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP3A4. researchgate.net Conversely, the inductive effects on CYP2C9 and CYP3A4 become more apparent after the completion of a three-day aprepitant regimen, with the maximum induction effect observed approximately three to five days after the last dose and gradually diminishing over two weeks. njmonline.nl

This dual activity necessitates careful consideration of the timing and duration of therapy with interacting drugs. For instance, the initial inhibition of CYP3A4 could increase the levels of a co-administered substrate, while the subsequent induction could decrease its levels.

Table 2: Dual Inhibition and Induction Profile of Aprepitant

Enzyme Effect Timing of Effect Potential Clinical Impact
CYP3A4 Moderate Inhibition During initial administration Increased concentrations of CYP3A4 substrates
CYP2C9 Induction Following a 3-day regimen, peaking at 3-5 days post-dose Decreased concentrations of CYP2C9 substrates
CYP3A4 Weak Induction Following a 3-day regimen, peaking at 3-5 days post-dose Decreased concentrations of CYP3A4 substrates

In vitro and in silico Predictive Models for Drug Interaction Potential

The prediction of drug-drug interactions is a critical component of drug development and clinical pharmacology. In vitro and in silico models are valuable tools used to assess the potential for such interactions before and during clinical trials.

In vitro studies using human liver microsomes and recombinant CYP enzymes are fundamental in characterizing the metabolic pathways of a new chemical entity and its potential to inhibit or induce drug-metabolizing enzymes. nih.gov For fosaprepitant, in vitro investigations demonstrated its rapid conversion to aprepitant in preparations of human liver, kidney, lung, and ileum, indicating widespread metabolism. nih.gov Such studies are crucial for identifying the primary enzymes involved in a drug's metabolism, like the key role of CYP3A4 in aprepitant's clearance, and for quantifying the inhibitory or inductive potency. nih.govresearchgate.net

In silico approaches, including physiologically based pharmacokinetic (PBPK) modeling, integrate in vitro data with physiological and system-specific information to simulate the pharmacokinetics of a drug and predict its interactions in a virtual population. researchgate.net PBPK models can simulate the complex interplay of absorption, distribution, metabolism, and excretion, and how these may be altered by co-administered drugs. These models can be particularly useful for exploring the consequences of dual inhibition and induction profiles, such as that of aprepitant, and for predicting the magnitude of interactions in various patient populations, including pediatric patients. researchgate.net While specific details of in silico models for predicting the full range of fosaprepitant's interactions are not extensively detailed in publicly available literature, the general principles of these models are widely applied in modern drug development to anticipate and mitigate the risks of clinically significant drug-drug interactions.

Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Methods

Chromatographic techniques are central to the analysis of Fosaprepitant (B1673561), providing the necessary resolution to separate the prodrug from its active metabolite, aprepitant (B1667566), and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the assay and impurity profiling of Fosaprepitant dimeglumine. nih.gov Several robust, stability-indicating HPLC methods have been developed and validated to quantify Fosaprepitant and its related substances in both bulk drug and pharmaceutical formulations. researchgate.netresearchgate.nethumanjournals.com These methods are designed to separate Fosaprepitant from process-related impurities and degradation products that may arise during manufacturing or storage. nih.gov

A typical Reverse-Phase HPLC (RP-HPLC) method utilizes a C18 or a phenyl column. nih.govresearchgate.nethumanjournals.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724), delivered in a gradient elution mode to achieve optimal separation. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength of approximately 210 nm or 264 nm. researchgate.nethumanjournals.commlcpharmacy.edu.in

Validation of these HPLC methods is conducted in accordance with International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govhumanjournals.commlcpharmacy.edu.in For instance, one validated method demonstrated linearity for Fosaprepitant over a specific concentration range with a high correlation coefficient (r² ≥ 0.999). researchgate.net The sensitivity of these methods is highlighted by low LOD and LOQ values, ensuring that even trace amounts of impurities can be accurately quantified. researchgate.nethumanjournals.commlcpharmacy.edu.in

Forced degradation studies are also a critical component of method validation, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. nih.govhumanjournals.com This ensures the stability-indicating nature of the HPLC method, confirming its ability to separate the intact drug from any degradants formed under these conditions. nih.govhumanjournals.com

Table 1: Example of Chromatographic Conditions for HPLC Analysis of Fosaprepitant

Parameter Condition 1 Condition 2
Column NanoChrom C18 (250 mm × 4.6 mm, 5 µm) nih.gov Supersil ODS-2 (250 × 4.6 mm, 5 µm) researchgate.net
Mobile Phase A Water and acetonitrile (800:200, v/v) researchgate.net 0.1 M KH2PO4, pH 3.10 mlcpharmacy.edu.in
Mobile Phase B Water and acetonitrile (200:800, v/v) with additives researchgate.net Acetonitrile mlcpharmacy.edu.in
Flow Rate 1.0 ml/min humanjournals.com 0.6 ml/min mlcpharmacy.edu.in
Column Temperature 35°C nih.gov 25°C humanjournals.com
Detection Wavelength 215 nm researchgate.net 264 nm mlcpharmacy.edu.in
Injection Volume 20 µl humanjournals.com Not Specified
Retention Time Not Specified 3.358 min mlcpharmacy.edu.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique employed for the simultaneous determination of Fosaprepitant and its active metabolite, aprepitant, in biological matrices such as human plasma. researchgate.net This method is essential for pharmacokinetic studies, as Fosaprepitant is rapidly converted to aprepitant in the body. nih.gov

The LC-MS/MS method typically involves a protein precipitation step to extract the analytes from the plasma, followed by separation on a C18 column. researchgate.net A gradient elution is commonly used to resolve Fosaprepitant and aprepitant. researchgate.net Mass spectrometry is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring unique parent-to-product ion transitions for each analyte. researchgate.netmetabolomicsworkbench.org For Fosaprepitant, a common transition monitored is m/z 613.1 → 78.9 in negative ion mode. researchgate.net

The method is validated for linearity over a concentration range suitable for clinical studies, for example, 15.0 to 6000 ng/mL for Fosaprepitant and 10.0 to 4000 ng/mL for aprepitant. researchgate.net The accuracy and precision (both intra-day and inter-day) are confirmed to be within acceptable limits. researchgate.net The use of isotopically labeled internal standards, such as d4-fosaprepitant and d4-aprepitant, helps to ensure the accuracy of quantification. researchgate.net The power of LC-MS/MS lies in its ability to distinguish between molecules with very similar mass-to-charge ratios, enhancing the reliability of the quantification of drugs and their metabolites. nih.gov

While HPLC and LC-MS/MS are the primary chromatographic techniques for Fosaprepitant analysis, Gas Chromatography (GC) is a powerful tool for analyzing volatile organic compounds. openaccessjournals.com In the context of pharmaceutical manufacturing, GC is crucial for the analysis of residual solvents in the drug substance and final product. mdpi.com Although specific applications of GC for direct analysis of Fosaprepitant are not widely reported, likely due to the compound's low volatility, its role in ensuring the quality of the final drug product by controlling residual solvents is significant. openaccessjournals.commdpi.com GC methods, often coupled with a Flame Ionization Detector (FID), are standard in pharmaceutical quality control for this purpose. mdpi.com The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. openaccessjournals.com

Spectroscopic Techniques

Spectroscopic methods provide valuable information regarding the quantification and structural attributes of Fosaprepitant.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantification of Fosaprepitant in bulk drug and pharmaceutical formulations. mlcpharmacy.edu.in The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum. researchgate.net

For Fosaprepitant, the maximum absorbance (λmax) is typically observed around 264 nm. mlcpharmacy.edu.in The method is validated for linearity, demonstrating a direct relationship between absorbance and concentration over a defined range, adhering to Beer-Lambert's law. mlcpharmacy.edu.inijpsjournal.com For instance, a linear relationship was reported in the concentration range of 80-180 µg/ml with a regression equation of y = 0.0014x - 0.0303 and a correlation coefficient (R²) of 0.9972. mlcpharmacy.edu.in The method's precision and accuracy are also established as part of the validation process. researchgate.netderpharmachemica.com While not as selective as chromatographic methods, UV-Vis spectroscopy serves as a valuable tool for routine quality control analysis. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of pharmaceutical compounds like Fosaprepitant. nih.gov NMR provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. nih.gov It is used to confirm the identity of the Fosaprepitant molecule by analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectrum.

While conventional NMR structure determination can be labor-intensive, modern techniques can provide accurate structural information, even for larger molecules. nih.gov For a complex molecule like Fosaprepitant dimeglumine, which has an empirical formula of C23H22F7N4O6P • 2(C7H17NO5) and a molecular weight of 1004.83 g/mol , NMR is critical for verifying the correct chemical structure and ensuring the absence of structural isomers or other related impurities. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. youtube.com By measuring the absorption of infrared radiation, an IR spectrum provides a unique "fingerprint" of a compound. youtube.com In the analysis of Fosaprepitant, IR spectroscopy is instrumental in confirming the presence of key functional groups, which is a critical aspect of its chemical identity.

The molecular structure of Fosaprepitant contains several functional groups that exhibit characteristic absorption bands in an IR spectrum. nih.gov These include:

C-H stretching: Alkanes, which are present in the structure of Fosaprepitant, typically show strong C-H stretching absorptions in the range of 2850–2960 cm⁻¹. openstax.org

Aromatic C-H and C=C stretching: The aromatic rings in Fosaprepitant give rise to C-H stretching vibrations between 3000-3100 cm⁻¹ and characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org

C=O stretching: The carbonyl group within the triazolone ring of Fosaprepitant is expected to produce a strong, sharp absorption band in the region of 1670–1780 cm⁻¹. openstax.org

P=O and P-O-C stretching: The phosphate ester group is a key feature of Fosaprepitant. The P=O stretching vibration typically appears in the 1300-1200 cm⁻¹ region, while P-O-C stretching can be observed in the 1050-950 cm⁻¹ range.

C-F stretching: The trifluoromethyl groups on the phenyl ring will exhibit strong C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ region.

O-H and N-H stretching: The methylglucamine portion of the salt will show broad O-H stretching bands around 3400-3200 cm⁻¹ and N-H stretching from the secondary amine.

The presence and correct positioning of these absorption bands in the IR spectrum serve as a qualitative confirmation of the chemical structure of Fosaprepitant; bis(methylglucamine).

Method Validation Protocols (ICH Q2 R1)

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures. europa.eusynergbiopharma.com For Fosaprepitant; bis(methylglucamine), validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for quality control. researchgate.net

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. humanjournals.com In the context of Fosaprepitant analysis, this means the analytical method must be able to distinguish and quantify Fosaprepitant without interference from its prodrug, aprepitant, or any process-related impurities and degradation products. humanjournals.comnih.gov This is often demonstrated through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. humanjournals.comresearchgate.net The analytical method is then used to show that the Fosaprepitant peak is well-resolved from any new peaks that appear. humanjournals.com

Linearity and Range

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For the assay of Fosaprepitant, the typical range is 80% to 120% of the test concentration. europa.eu For the quantification of impurities, the range should typically cover from the reporting level of the impurity to 120% of the specification. europa.eu

Several studies have established the linearity of HPLC methods for Fosaprepitant. For instance, one study demonstrated linearity in the concentration range of 80-180 µg/mL with a correlation coefficient (R²) of 0.9972. mlcpharmacy.edu.in Another study reported linearity for Fosaprepitant and its related impurities with correlation coefficients (r²) ≥ 0.999. researchgate.net

Table 1: Linearity Data for Fosaprepitant Analytical Methods

Analyte Concentration Range Correlation Coefficient (r²) Reference
Fosaprepitant 80-180 µg/mL 0.9972 mlcpharmacy.edu.in
Fosaprepitant and related impurities Varies ≥ 0.999 researchgate.net

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu

Precision is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

The acceptance criteria for accuracy and precision depend on the intended purpose of the method. For the assay of a drug substance, the recovery is typically expected to be within 98.0% to 102.0%. For precision, the relative standard deviation (RSD) should generally be not more than 2%. researchgate.net Studies on Fosaprepitant have shown that developed HPLC methods are accurate and precise, with recovery values between 90% and 103% and RSD values of less than 2.0%. researchgate.net

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

These parameters are crucial for the analysis of impurities. The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. mlcpharmacy.edu.in For Fosaprepitant, LOD and LOQ values have been reported in the nanogram per milliliter (ng/mL) range, indicating high sensitivity of the analytical methods. researchgate.net One study found the LOD and LOQ for Fosaprepitant by an HPLC method to be 7.4 µg/mL and 22.3 µg/mL, respectively. mlcpharmacy.edu.in Another study reported LOD and LOQ values for fosaprepitant and its related impurities ranging from 1.5 to 12.5 ng mL⁻¹ and 3.0 to 37.5 ng mL⁻¹, respectively. researchgate.net

Table 2: Detection and Quantitation Limits for Fosaprepitant

Method Analyte LOD LOQ Reference
HPLC Fosaprepitant 7.4 µg/mL 22.3 µg/mL mlcpharmacy.edu.in
HPLC Fosaprepitant and related impurities 1.5 - 12.5 ng/mL 3.0 - 37.5 ng/mL researchgate.net

Formulation Science and Pharmaceutical Stability

Challenges in Parenteral Formulation Development for Aprepitant (B1667566) (Aqueous Solubility Limitations)

Aprepitant, a neurokinin-1 (NK-1) receptor antagonist, presented significant challenges for the development of an intravenous formulation primarily due to its poor water solubility. nih.govtandfonline.com As a lipophilic and weakly basic compound, aprepitant is practically insoluble in water across a wide pH range of 2 to 10, with a measured solubility of only 3-7 µg/mL. nih.govnih.gov This inherent low aqueous solubility is a major obstacle for creating parenteral products, which require the active pharmaceutical ingredient (API) to be dissolved in a liquid carrier for injection. roquette.com

The poor solubility of aprepitant not only complicates the formulation process but also impacts its bioavailability. actascientific.com Early attempts to create simple salt forms of aprepitant were unsuccessful, as they tended to disproportionate rapidly in water and exhibited poor chemical stability. nih.gov The development of an intravenous dosage form was therefore contingent on overcoming this fundamental solubility issue to ensure that an effective concentration of the drug could be administered safely. roquette.com

Design and Development of Fosaprepitant (B1673561); bis(methylglucamine) Parenteral Formulations

To address the solubility limitations of aprepitant, a prodrug strategy was employed, leading to the development of fosaprepitant.

Role of Prodrug Strategy in Enhancing Solubility for Intravenous Administration

Fosaprepitant is a water-soluble phosphorylated prodrug of aprepitant. tandfonline.comgoogle.com The prodrug approach is a well-established strategy in pharmaceutical sciences to improve the physicochemical properties of a drug without altering its therapeutic mechanism. nih.govresearchgate.net By covalently attaching a phosphate (B84403) group to the aprepitant molecule, its aqueous solubility is significantly increased. researchgate.net This phosphate moiety is ionizable at physiological pH, which dramatically enhances water solubility, making it suitable for intravenous administration. researchgate.net

Upon intravenous administration, fosaprepitant is rapidly and efficiently converted in the body to the active drug, aprepitant, by enzymes. nih.gov This in-vivo conversion ensures that the therapeutic effects are derived from aprepitant. nih.gov The use of fosaprepitant, in the form of fosaprepitant dimeglumine, successfully bypasses the solubility hurdles of aprepitant, allowing for the creation of a stable and effective parenteral product. google.comfda.gov

Impact of Excipients on Formulation Stability

Excipients are critical components in parenteral formulations, serving to stabilize, solubilize, and ensure the quality of the final product. pharmaexcipients.comnih.gov In formulations of fosaprepitant, several types of excipients are utilized to maintain stability.

Chelating Agents: Edetate disodium (B8443419) (EDTA) is included in some formulations. google.com Chelating agents like EDTA bind to trace metal ions that can catalyze oxidative degradation, thereby enhancing the chemical stability of the drug. researchgate.net

pH Adjusting Agents: Sodium hydroxide (B78521) and/or hydrochloric acid may be used to adjust the pH of the formulation to an optimal range for stability and solubility. google.com

Buffering Agents: Buffers are essential for maintaining the pH within a narrow, desired range, which is critical for preventing pH-catalyzed degradation reactions like hydrolysis. roquette.comajpojournals.org Meglumine, an organic base, can function as both a solubilizing and buffering agent. sigmaaldrich.com

Stabilizing Agents & Solvents: The formulation often includes stabilizing agents. For instance, some formulations have used polysorbate 80 as a solubilizing agent to prevent the precipitation of aprepitant that may form due to hydrolytic degradation of fosaprepitant. google.com However, due to potential hypersensitivity reactions associated with polysorbate 80, alternative formulations have been developed using cyclodextrin (B1172386) derivatives, such as sulfobutyl ether β-cyclodextrin, which act as dual-functional agents to inhibit hydrolysis and enhance the solubility of any resulting aprepitant. nih.govgoogle.com

The following table summarizes the function of common excipients in parenteral formulations:

Excipient Category Example(s) Primary Function in Formulation Reference(s)
Chelating Agents Edetate Disodium (EDTA) Binds metal ions to prevent oxidative degradation. google.comresearchgate.net
pH Adjusting Agents Sodium Hydroxide, Hydrochloric Acid Achieves and maintains the target pH of the formulation. google.com
Buffering Agents Meglumine Resists changes in pH to maintain stability. roquette.comsigmaaldrich.com
Stabilizing/Solubilizing Agents Polysorbate 80, Sulfobutyl ether β-cyclodextrin Prevents precipitation of degradants; enhances solubility. google.com
Solvents 0.9% Sodium Chloride Injection, USP Vehicle for reconstitution and dilution.

pH Considerations for Optimal Stability and Solubilization

The pH of the formulation is a critical parameter that significantly influences both the chemical stability and solubility of fosaprepitant and its parent drug, aprepitant. ajpojournals.org For fosaprepitant formulations, a basic pH is generally required for optimal stability. Studies have shown that aqueous compositions of fosaprepitant are most stable in a pH range of approximately 8 to 12, with a preferred range often cited as 9 to 11. google.com

Maintaining a specific pH is crucial for several reasons:

Minimizing Hydrolysis: The primary degradation pathway for fosaprepitant is hydrolysis. Controlling the pH helps to minimize the rate of this reaction. google.comajpojournals.org

Ensuring Solubility: The pH affects the ionization state of the drug and its degradants, which in turn affects their solubility. acs.org While fosaprepitant is water-soluble, its degradation product, aprepitant, is not. A stable formulation must prevent the precipitation of aprepitant. google.com

A study on the stability of fosaprepitant mixtures found that the pH value just after preparation was basic, with a mean value of 8.5 ± 0.3 for some mixtures. Formulations utilizing cyclodextrins have demonstrated good physical and chemical stability at a pH range between 9 and 11. google.com

Physicochemical Stability of Fosaprepitant Formulations

The stability of fosaprepitant in a liquid state is influenced by its susceptibility to chemical degradation.

Degradation Pathways in Liquid Formulations

The two most common chemical degradation pathways for pharmaceuticals in aqueous solutions are hydrolysis and oxidation. researchgate.netiipseries.org

Hydrolysis: This is a major degradation pathway for fosaprepitant. google.com Hydrolysis involves the cleavage of a chemical bond by reaction with water. In the case of fosaprepitant, which is a phosphate ester, it undergoes hydrolytic degradation to form aprepitant and phosphoric acid. google.com This process can be catalyzed by acidic or basic conditions. ajpojournals.org The inherent tendency of fosaprepitant to hydrolyze means that even in a lyophilized (freeze-dried) powder state, degradation can occur, forming aprepitant. google.com The premature conversion to the poorly soluble aprepitant before administration is undesirable as it can lead to the formation of particulate matter in the injection solution. google.com

Oxidation: This degradation pathway involves the loss of electrons from a molecule, often through reaction with oxygen. iipseries.org While hydrolysis is the more prominently cited degradation route for fosaprepitant, oxidation is a common concern for many pharmaceutical products. researchgate.net The inclusion of antioxidants or chelating agents like EDTA in formulations is a strategy to mitigate oxidative degradation. google.comsigmaaldrich.com Forced degradation studies, which subject the drug to stress conditions like oxidation, are used to identify potential degradation products and establish stability-indicating analytical methods. researchgate.net

The following table details the major degradation pathways:

Degradation Pathway Description Primary Degradation Product Consequence Reference(s)
Hydrolysis Cleavage of the phosphate ester bond by water. Aprepitant Loss of prodrug, potential for precipitation of insoluble aprepitant. google.comajpojournals.org
Oxidation Reaction involving loss of electrons, often catalyzed by oxygen or metal ions. Various oxidation products Loss of drug potency and formation of impurities. researchgate.netiipseries.org

Influence of Temperature and Storage Conditions on Prodrug Integrity

The stability of fosaprepitant dimeglumine is significantly influenced by temperature and storage conditions. As a prodrug, its integrity is paramount to ensure its conversion to the active moiety, aprepitant. drugs.com Fosaprepitant dimeglumine is susceptible to degradation, particularly hydrolysis, which converts it back to aprepitant. google.com This degradation is accelerated in aqueous solutions, making storage conditions a critical factor in maintaining the product's quality. google.com

Conventionally, fosaprepitant is supplied as a lyophilized powder to mitigate the formation of impurities and enhance stability. google.com This lyophilized form requires refrigeration at 2°C to 8°C. google.comgoogle.com Studies have shown that even in its solid, lyophilized state, long-term storage at room temperature can be a challenge, though processes are being developed to create solid compositions that are stable for at least 6 months at 25°C. google.com

Once reconstituted, the stability of the fosaprepitant solution is time and temperature-dependent. The product information for Ivemend® indicates that after reconstitution and dilution in 0.9 g/dl sodium chloride to a concentration of 1 mg/mL, the solution is stable for 24 hours at 25°C when exposed to light. However, for microbiological safety, it is recommended to use the solution immediately or store it for up to 24 hours at 2-8°C.

Research has explored the stability of fosaprepitant under various conditions beyond the standard recommendations. A study on the physicochemical stability of fosaprepitant 150 mg diluted in 50, 100, and 250 mL of 0.9 g/dl NaCl found it to be stable for 7 days at both room temperature (27.0 ± 0.9°C) and refrigerated (4.9 ± 1.5°C) conditions, whether exposed to or protected from ambient light. semanticscholar.org The same study noted that reconstituted fosaprepitant stored in a vial under refrigeration and exposed to light was stable for 12 days. Furthermore, stability for up to 15 days was guaranteed for diluted solutions stored at either room temperature or refrigerated, as long as they were protected from light.

Forced degradation studies have revealed that fosaprepitant dimeglumine is susceptible to degradation under acidic, basic, oxidative, and thermal stress, while it remains relatively stable under photolytic and humidity stress conditions. humanjournals.com These findings underscore the importance of controlled temperature and protection from certain chemical environments to maintain the integrity of the prodrug.

Compatibility with Diluents and Administration Systems

The compatibility of fosaprepitant with various diluents and administration systems is a crucial aspect of its pharmaceutical formulation and clinical use. Fosaprepitant is typically reconstituted and then further diluted for intravenous administration. researchgate.net

Studies have demonstrated the compatibility of fosaprepitant with several common intravenous diluents. A study assessing diluent compatibility showed that fosaprepitant at a concentration of 1 mg/mL is compatible with 0.9 g/dl sodium chloride, water for injection, and 5% dextrose. researchgate.net When stored for 24 hours at ambient conditions, there were no significant changes in color or clarity, and a maximum of only 0.1% degradate formation was observed across all three diluents. researchgate.net

The standard diluent mentioned in product information is 0.9 g/dl sodium chloride solution. However, it is explicitly stated that fosaprepitant is incompatible with solutions containing divalent cations, such as Ringer's injection and lactated Ringer's injection.

Fosaprepitant is also often co-administered with other antiemetic agents, such as 5-HT3 antagonists and corticosteroids. researchgate.netnih.gov Compatibility studies have been conducted to assess the feasibility of combining these drugs in the same intravenous bag. Fosaprepitant (1 mg/mL in 0.9% sodium chloride) was found to be compatible with ondansetron, granisetron, dexamethasone (B1670325) sodium phosphate, and methylprednisolone (B1676475) sodium succinate. researchgate.netnih.gov However, it was found to be incompatible under all tested conditions with palonosetron. researchgate.netnih.gov Its compatibility with tropisetron (B1223216) was conditional, being incompatible unless also combined with a corticosteroid. researchgate.netnih.gov

The administration system itself can also influence the stability and delivery of the drug. Fosaprepitant solutions have been studied in various containers, including Viaflo® polyolefin bags and glass bottles, and have been found to be physically and chemically stable. researchgate.net It is recommended to avoid infusing fosaprepitant into small veins or through a butterfly catheter to prevent infusion site reactions. merck.ca

Characterization of Physical and Chemical Stability in Pharmaceutical Products

Monitoring of Degradation Products and Impurities Over Time

The primary degradation pathway for fosaprepitant in aqueous solutions is hydrolysis, which results in the formation of aprepitant, the active drug. google.com While this conversion is necessary for pharmacological activity, uncontrolled degradation prior to administration can lead to the formation of insoluble aprepitant particles, which is undesirable for an injectable solution. google.com

Forced degradation studies have been instrumental in identifying potential impurities. These studies subject fosaprepitant dimeglumine to various stress conditions, including acid, base, oxidation, heat, light, and humidity. humanjournals.com Under acidic conditions, a significant increase in a known impurity (Impurity-IV) was observed, reaching up to 21.99%. humanjournals.com Thermal stress also led to an increase in this impurity to 7.08%. humanjournals.com Peroxide degradation resulted in the formation of two unknown impurities, while base degradation produced one unknown impurity. humanjournals.com These studies confirm that the drug is susceptible to degradation under acidic, basic, oxidative, and thermal conditions. humanjournals.com

The rate of degradation can be quantified using stability-indicating high-performance liquid chromatography (HPLC) methods. researchgate.net These methods can separate fosaprepitant from its degradation products and other impurities, allowing for the accurate measurement of their concentrations over time. humanjournals.com In one study, the degradation kinetics of fosaprepitant solutions were evaluated, and the time to reach 90% of the initial concentration (T90) was calculated to establish the shelf-life of the mixture under different storage conditions. A study of fosaprepitant 1 mg/mL in three different diluents showed a maximum of only 0.1% degradate formation after 24 hours at ambient conditions. researchgate.net

The table below summarizes the findings from a forced degradation study of fosaprepitant dimeglumine, highlighting the percentage of a key impurity (RS-IV) and other unknown impurities formed under different stress conditions.

Stress ConditionImpurity (RS-IV)Unknown Impurities
Acid Degradation21.99%-
Thermal Degradation7.08%-
Photolytic Degradation1.59%-
Humidity1.40%-
Peroxide Degradation-0.40% and 11.79%
Base Degradation-7.24%

Data sourced from a forced degradation study. humanjournals.com

Assessment of Particulate Matter and Solution Clarity

The physical stability of fosaprepitant solutions is a critical quality attribute, with a primary focus on the assessment of particulate matter and the maintenance of solution clarity. The formation of particles, often due to the precipitation of the less soluble aprepitant, is a significant concern for intravenous formulations. google.com

Visual inspection is a fundamental method for assessing physical stability. Studies consistently report checking for changes in color, the presence of precipitation, or any haziness in the solution. researchgate.net In multiple studies evaluating the stability of fosaprepitant in various diluents and at different concentrations, the solutions remained clear and colorless, with no evidence of precipitation or turbidity throughout the study periods. researchgate.net

Beyond visual inspection, instrumental methods can be employed for a more quantitative assessment of particulate matter. While not always detailed in the cited literature, the United States Pharmacopeia (USP) provides standards for particulate matter in injections, which would be applicable.

The pH of the solution is another important parameter that is monitored, as a significant change in pH could indicate chemical degradation that might lead to precipitation. Studies have shown that the pH of fosaprepitant solutions is generally basic, with some variation depending on the final concentration and volume of the diluent. While some pH variation has been observed over time, it has been suggested that this may be due to factors like the absorption of atmospheric carbon dioxide through the infusion bag rather than drug instability.

The table below outlines the physical stability assessment of fosaprepitant solutions under different storage conditions.

Storage ConditionConcentrationDiluentObservation
Ambient (24 hours)1 mg/mL0.9% NaCl, Water for Injection, 5% DextroseNo significant changes in color or clarity.
Room Temperature and Refrigerated (7 days)0.6, 1.5, 3.0 mg/mL0.9% NaClNone of the mixtures showed changes in color or precipitation.
Ambient (24 hours)1 mg/mL0.9% NaClAll solutions remained clear and colorless without precipitation or turbidity. researchgate.net

Strategies for Enhancing Long-Term Storage Stability (e.g., lyophilization, ready-to-use liquid formulations)

Given the inherent instability of fosaprepitant in aqueous solutions, strategies to enhance its long-term storage stability are essential for its successful commercialization and clinical use.

Lyophilization (Freeze-Drying)

The most established strategy for improving the stability of fosaprepitant is lyophilization. google.comgoogle.com By removing water from the formulation, the hydrolysis of fosaprepitant to aprepitant is significantly reduced, allowing for a longer shelf life. google.com The lyophilized powder is typically stored under refrigerated conditions (2-8°C) to further ensure its stability. google.comgoogle.com Before administration, the lyophilized product must be reconstituted with a suitable diluent. merck.ca While effective, this multi-step process of reconstitution and dilution can be complex and time-consuming in a clinical setting. Efforts are underway to develop lyophilized formulations that are stable at room temperature for extended periods, which would reduce the costs and complexities associated with cold chain storage and transportation. google.com

Ready-to-Use Liquid Formulations

To overcome the challenges associated with lyophilization, there is significant interest in developing stable, ready-to-use liquid formulations of fosaprepitant. google.com These formulations would offer the convenience of immediate administration without the need for reconstitution. google.com The development of such formulations focuses on identifying excipients and conditions that can inhibit the degradation of fosaprepitant in an aqueous environment.

One approach involves creating formulations that maintain at least 90% of the chemical stability of fosaprepitant for a commercially viable period, such as six months, at temperatures ranging from 0°C to 40°C. google.com These formulations may be designed for single or multiple-dose administration and could be packaged in vials, ampoules, or pre-filled syringes. google.com The concentration of fosaprepitant in these liquid formulations is a key consideration, with preferred ranges being between 20 mg/mL and 60 mg/mL. google.com

The table below compares the key features of lyophilized and ready-to-use liquid formulations of fosaprepitant.

Formulation StrategyAdvantagesDisadvantagesStorage
LyophilizationEnhanced long-term chemical stability. google.comgoogle.comRequires reconstitution and dilution before use. merck.ca Complex manufacturing process. google.comTypically requires refrigeration (2-8°C). google.comgoogle.com Room temperature stable formulations are in development. google.com
Ready-to-Use LiquidConvenient and easy to administer. google.com Eliminates the need for reconstitution. google.comChallenging to achieve long-term stability due to hydrolysis. google.comStable for extended periods at various temperatures (e.g., 0-40°C). google.com

Emerging Preclinical Research Horizons for Nk1 Receptor Antagonism

Neurokinin-1 Receptor System in Non-Emetic Physiological Processes (Preclinical)

The substance P/neurokinin-1 receptor system is implicated in a variety of physiological processes beyond emesis. youtube.com Preclinical studies are actively exploring the consequences of blocking this system to modulate pain, inflammation, and neuropsychiatric conditions.

Preclinical studies in animal models have demonstrated that NK1 receptor antagonists can attenuate nociceptive responses, particularly those sensitized by inflammation or nerve damage. nih.gov This suggests a role for the SP/NK1R system in the transmission and modulation of pain signals. epain.org For instance, research in neuropathic pain models indicates that sustained activation of the NK1 receptor contributes to pain hypersensitivity. epain.org Consequently, NK1 receptor antagonists have been shown to inhibit the SP-induced activation of spinal neurons, thereby preventing pain transmission in these preclinical settings. epain.org However, it is noteworthy that while effective in animal models, NK1 receptor antagonists have not shown consistent efficacy in clinical trials for various pain states in humans. nih.govresearchgate.net

The SP/NK1 receptor system is a significant player in the inflammatory cascade and immune response. nih.gov The interaction of SP with its receptor can trigger the activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines. nih.govmdpi.com Preclinical evidence indicates that NK1 receptor antagonists can exert anti-inflammatory effects. nih.govmdpi.com For example, in preclinical models of traumatic brain injury and stroke, blocking the NK1R has been shown to reduce blood-brain barrier dysfunction, cerebral edema, and levels of pro-inflammatory cytokines. mdpi.com Furthermore, NK1R signaling has been shown to influence the function of dendritic cells, which are crucial for initiating and regulating immune responses. ashpublications.org Specifically, NK1R agonists can promote the maturation of dendritic cells and bias the immune response towards a Type 1 immunity by licensing host dendritic cells to produce IL-12. ashpublications.org

There is a body of preclinical evidence suggesting that NK1 receptor antagonists may possess anxiolytic and antidepressant properties. nih.govnih.gov This is based on the high levels of SP and NK1R expression in brain regions associated with stress and emotional responses. mdpi.com The potential of NK1R antagonists in this area has been a subject of interest, with ongoing research exploring their distinct mechanism of action compared to existing antidepressant agents. nih.gov

Exploration of NK1 Receptor Antagonists in Oncology Research (Preclinical Studies)

A significant and expanding area of preclinical research is the investigation of NK1 receptor antagonists as potential anticancer agents. nih.govnih.gov This is founded on the observation that the SP/NK1R system is often overexpressed in various types of cancer cells and is involved in tumor progression. mdpi.comnih.gov

Preclinical studies have revealed that the SP/NK1R system plays a multifaceted role in cancer, including promoting tumor cell proliferation, angiogenesis (the formation of new blood vessels), and migration, which is a critical step in metastasis. mdpi.commdpi.com NK1 receptor antagonists, such as aprepitant (B1667566), have been shown to counteract these effects. mdpi.comnih.gov By blocking the NK1 receptor, these antagonists can inhibit the mitogenic stimulation induced by SP. nih.govmdpi.com Furthermore, they have been observed to interfere with the Warburg effect, a metabolic characteristic of many cancer cells, by preventing high levels of glucose formation and subsequent glycolysis in glioma cells. mdpi.com

A key finding from preclinical oncology research is the ability of NK1 receptor antagonists to induce apoptosis, or programmed cell death, in various cancer cell lines. mdpi.comnih.gov This pro-apoptotic effect has been demonstrated in a range of cancers, including osteosarcoma, breast cancer, and colorectal cancer. mdpi.comnih.govscienceopen.com For instance, in osteosarcoma cells, NK1R antagonists like aprepitant and L-733,060 have been shown to inhibit proliferation and induce apoptosis in a concentration-dependent manner. mdpi.com In colorectal cancer cell lines, aprepitant has been found to stimulate apoptotic cell death and attenuate the PI3K/Akt signaling pathway, which is crucial for cell survival. scienceopen.com Similarly, in metastatic breast cancer cells that overexpress NK1R, aprepitant has been shown to selectively inhibit cell growth and induce cell death. nih.gov

Table of Preclinical Findings for NK1 Receptor Antagonists in Oncology

Cancer TypePreclinical ModelKey Findings with NK1R Antagonists (e.g., Aprepitant)
Osteosarcoma In vitro (osteosarcoma cell lines), In vivo (murine model)Inhibition of proliferation, induction of apoptosis, decreased tumor volume. mdpi.com
Breast Cancer In vitro (metastatic and triple-negative breast cancer cell lines)Selective inhibition of cell growth and induction of cell death in metastatic cells, increased apoptosis and reversal of chemoresistance. nih.gov
Colorectal Cancer In vitro (colorectal cancer cell line SW480)Stimulation of apoptotic cell death, attenuation of the PI3K/Akt pathway. scienceopen.com
Glioma In vitro (glioma cells)Prevention of high glucose formation and glycolysis (Warburg effect). mdpi.com
Melanoma In vitro (human melanoma cell lines)Inhibition of cell growth in a concentration-dependent manner, blockage of SP-induced mitogenesis, induction of apoptosis. mdpi.com
Lung Cancer In vitro (human lung cancer cell line), In vivo (nude mice)Inhibition of cell proliferation and migration, retardation of tumor growth. nih.gov
Leukemia In vitro and in vivo modelsInduction of cell apoptosis. nih.gov

Inhibition of Cell Proliferation and Angiogenesis in Tumor Models

A growing body of preclinical evidence demonstrates that NK1 receptor antagonists, including aprepitant (the active form of fosaprepitant), can directly inhibit tumor cell growth and the formation of new blood vessels (angiogenesis) that tumors need to thrive. eurekaselect.comnih.gov Substance P, the natural ligand for the NK1 receptor, acts as a mitogen, promoting the proliferation of various cancer cells. mdpi.comjcyl.es By blocking the NK1 receptor, antagonists like aprepitant effectively counteract this proliferative signal. mdpi.comencyclopedia.pub

This inhibitory effect on cell proliferation has been observed in a variety of cancer cell lines. nih.gov Furthermore, NK1 receptor antagonists have been shown to impede angiogenesis by interfering with the proliferative effects of SP on endothelial cells. mdpi.com This dual action of inhibiting both tumor cell growth and their blood supply underscores the potential of NK1 receptor antagonists as broad-spectrum anticancer agents. eurekaselect.com

Modulation of Tumor Cell Migration and Metastasis (e.g., through MMPs, VEGF, NF-κB pathways)

The metastatic spread of cancer is a major cause of mortality, and preclinical studies suggest that NK1 receptor antagonists can interfere with this process. The SP/NK1 receptor system is implicated in promoting tumor cell migration and invasion, key steps in metastasis. eurekaselect.comnih.gov

NK1 receptor antagonists have been shown to modulate several critical pathways involved in metastasis:

Matrix Metalloproteinases (MMPs): These enzymes degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. Studies have shown that NK1 receptor antagonists can reduce the expression and activity of MMP-2 and MMP-9 in cancer cells, such as in osteosarcoma. nih.govnih.gov In pancreatic cancer models, the NK1R antagonists L-733,060 and L-732,138 inhibited SP-induced MMP-2 expression, thereby impairing cancer cell migration. nih.gov

Vascular Endothelial Growth Factor (VEGF): A key driver of angiogenesis, VEGF expression can also be modulated by NK1 receptor antagonists. By reducing VEGF levels, these antagonists can further inhibit the formation of new blood vessels that support tumor growth and metastasis. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB): This transcription factor regulates the expression of numerous genes involved in inflammation, cell survival, and metastasis. nih.govmdpi.com Research indicates that aprepitant can inhibit the NF-κB pathway, potentially by inhibiting the PI3K/Akt pathway and its downstream effectors. nih.govmdpi.com This inhibition can lead to decreased expression of metastasis-related genes. nih.gov However, it's also been noted that the antitumor effect of aprepitant could be limited in tumors with an overactive NF-κB pathway. mdpi.com

Efficacy in Diverse Preclinical Cancer Models (e.g., osteosarcoma, melanoma)

The antitumor effects of NK1 receptor antagonists have been demonstrated in a wide range of preclinical cancer models, highlighting their potential as broad-spectrum anticancer agents. nih.govnih.gov

Osteosarcoma: This bone cancer that primarily affects children and adolescents often shows overexpression of NK1 receptors. nih.govresearchgate.net Preclinical studies have shown that NK1 receptor antagonists like aprepitant, L-733,060, and L-732,138 can inhibit the proliferation and induce apoptosis (programmed cell death) of osteosarcoma cells. encyclopedia.pubnih.gov Furthermore, in a murine model of osteosarcoma, L-733,060 was found to decrease tumor volume. encyclopedia.pubnih.gov

Melanoma: Malignant melanoma is another cancer type where the SP/NK1 receptor system is implicated in tumor progression. nih.gov Preclinical studies have demonstrated the antiproliferative activity of experimental NK1 receptor antagonists against human malignant melanoma cell lines. nih.gov

The efficacy of NK1 receptor antagonists has also been shown in other cancer models, including glioma, neuroblastoma, retinoblastoma, and cancers of the pancreas, larynx, stomach, and colon. nih.gov

Mechanistic Studies of NK1 Receptor Antagonism in Other Disease Models

The therapeutic potential of NK1 receptor antagonism extends beyond oncology, with ongoing research exploring its role in other physiological systems.

Investigation in Respiratory Disorders

The involvement of the SP/NK1 receptor system in airway inflammation and cough has prompted investigations into the use of NK1 receptor antagonists for respiratory disorders. Vagal afferent C-fibers in the airways release SP, and selective NK1 antagonism has been shown to block C-fiber-dependent coughing in animal models. nih.gov While some early trials in humans with airway disease did not show a significant impact on cough, more recent studies have renewed interest. nih.gov For instance, a small pilot study of aprepitant for cough in patients with non-radically treatable lung cancer showed a significant reduction in cough frequency. nih.gov

Development of Novel NK1 Receptor Ligands and Imaging Agents for Research Purposes

The overexpression of NK1 receptors on many tumor cells makes this receptor an attractive target for the development of novel diagnostic and therapeutic agents. snmjournals.orgmdpi.com

Researchers are actively developing new NK1 receptor ligands for these purposes. snmjournals.orgnih.gov This includes the creation of radiolabeled ligands that can be used for imaging tumors that express the NK1 receptor. For example, aprepitant has been modified to create conjugates with radionuclide chelators, which can then be labeled with isotopes like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) for potential use in PET imaging and targeted radionuclide therapy. mdpi.comnih.gov These "theranostic" agents could simultaneously diagnose and treat NK1R-positive cancers. mdpi.com

The development of fluorescently labeled ligands, such as FAM-SP (a fluorescein-labeled Substance P), is also aiding in the real-time study of ligand binding to the NK1 receptor on live cells, facilitating the screening and characterization of new antagonist compounds. snmjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.